molecular formula C12H11NO2 B1425239 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde CAS No. 885273-72-3

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

Cat. No. B1425239
M. Wt: 201.22 g/mol
InChI Key: NKCCZRTTZWSJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is represented by the linear formula C12H11NO2 . The molecular weight of this compound is 201.22 g/mol.

Scientific Research Applications

  • Luminescence Sensing Applications : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

  • Synthesis of Oxadiazoles : The compound is used in the synthesis of 5-substituted oxadiazoles, indicating its role as a precursor in organic synthesis (Potkin, Petkevich, & Kurman, 2009).

  • Isoxazole Formation : A base-mediated rearrangement of substituted oxetanes to form isoxazoles has been reported, showcasing the compound's role in the synthesis of isoxazoles, which are significant in pharmaceutical sciences (Burkhard, Tchitchanov, & Carreira, 2011).

  • Synthesis of Pyrazole and Isoxazole Derivatives : The compound is utilized in the synthesis of novel pyrazole and isoxazole derivatives, further emphasizing its importance in medicinal chemistry (Hote & Lokhande, 2014).

  • Tautomerism Studies in Heteroaromatic Compounds : Research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, highlights the chemical properties and potential applications of the compound (Boulton & Katritzky, 1961).

Safety And Hazards

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(5-9(8)2)12-6-11(7-14)15-13-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCCZRTTZWSJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676413
Record name 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

CAS RN

885273-72-3
Record name 3-(3,4-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde
Reactant of Route 2
3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.